molecular formula C14H18BrNO3 B3979917 l-Leucine, N-(4-bromobenzoyl)-, methyl ester

l-Leucine, N-(4-bromobenzoyl)-, methyl ester

Cat. No.: B3979917
M. Wt: 328.20 g/mol
InChI Key: RIYQPKDTWIBZHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Leucine, N-(4-bromobenzoyl)-, methyl ester typically involves the following steps :

    Preparation of 4-bromobenzoyl chloride: This is achieved by reacting 4-bromobenzoic acid with thionyl chloride.

    Formation of l-leucine methyl ester hydrochloride: l-Leucine is reacted with methanol in the presence of hydrochloric acid to form the methyl ester.

    Coupling Reaction: The 4-bromobenzoyl chloride is then reacted with l-leucine methyl ester hydrochloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

l-Leucine, N-(4-bromobenzoyl)-, methyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Amidation: The ester group can be converted to an amide under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Hydrolysis: Typically carried out using aqueous acid or base.

    Amidation: Requires amines and often a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used.

    Hydrolysis: Forms l-Leucine, N-(4-bromobenzoyl)-, carboxylic acid.

    Amidation: Forms l-Leucine, N-(4-bromobenzoyl)-, amide derivatives.

Scientific Research Applications

l-Leucine, N-(4-bromobenzoyl)-, methyl ester has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein synthesis and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in relation to its parent compound, l-leucine.

    Industry: Utilized in the development of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of l-Leucine, N-(4-bromobenzoyl)-, methyl ester is not well-documented. it is likely to interact with biological molecules similarly to l-leucine, potentially influencing protein synthesis and metabolic pathways. The bromobenzoyl group may also confer unique properties, such as increased lipophilicity or altered binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

l-Leucine, N-(4-bromobenzoyl)-, methyl ester is unique due to the presence of the bromobenzoyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific research applications where such properties are desired.

Properties

IUPAC Name

methyl 2-[(4-bromobenzoyl)amino]-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO3/c1-9(2)8-12(14(18)19-3)16-13(17)10-4-6-11(15)7-5-10/h4-7,9,12H,8H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYQPKDTWIBZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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